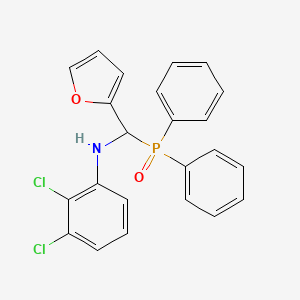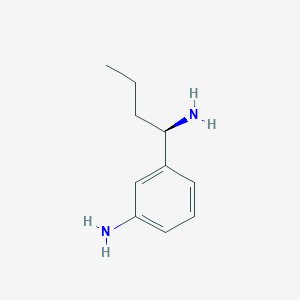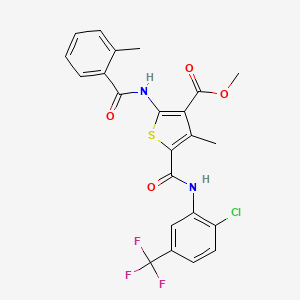
(Bupropion Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bupropion impurity refers to the by-products or degradation products formed during the synthesis, storage, or metabolism of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. These impurities can arise from various sources, including the manufacturing process, storage conditions, or metabolic pathways in the body. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of bupropion as a pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bupropion hydrochloride typically involves the reaction of 3-chloropropiophenone with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain bupropion hydrochloride in its pure form .
Industrial Production Methods
In industrial settings, the production of bupropion hydrochloride is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of greener solvents and catalysts is also explored to minimize environmental impact and enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bupropion impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products, which may affect the stability and efficacy of the drug.
Common Reagents and Conditions
Oxidation: Bupropion can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur when bupropion reacts with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites and degradation products are important for understanding the pharmacokinetics and pharmacodynamics of bupropion .
Wissenschaftliche Forschungsanwendungen
Bupropion impurity has several scientific research applications, including:
Pharmaceutical Analysis: The identification and quantification of bupropion impurities are essential for ensuring the quality and safety of bupropion-containing medications.
Toxicology Studies: Understanding the toxicity of bupropion impurities is crucial for assessing the safety of the drug.
Metabolic Studies: Research on the metabolism of bupropion and its impurities helps elucidate the metabolic pathways and the role of different enzymes in the biotransformation of the drug.
Environmental Impact: Studying the environmental impact of bupropion impurities is important for assessing the potential risks associated with the disposal and degradation of the drug in the environment.
Wirkmechanismus
The mechanism of action of bupropion impurity involves its interaction with various molecular targets and pathways. Bupropion primarily acts as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft and enhances their signaling. The impurities of bupropion may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug .
Vergleich Mit ähnlichen Verbindungen
Bupropion impurity can be compared with other similar compounds, such as:
Hydroxybupropion: A major metabolite of bupropion, hydroxybupropion has similar pharmacological properties but with different potency and duration of action.
Threohydrobupropion: Another metabolite of bupropion, threohydrobupropion has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of bupropion.
Erythrohydrobupropion: This metabolite also plays a role in the pharmacological activity of bupropion and has unique metabolic pathways.
The uniqueness of bupropion impurity lies in its specific chemical structure and the resulting pharmacological effects. Understanding these impurities helps in optimizing the formulation and ensuring the safety and efficacy of bupropion-containing medications.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIHEHYUSKICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)

![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)

